molecular formula C6H12O5 B8425334 methyl L-xylofuranoside

methyl L-xylofuranoside

Cat. No.: B8425334
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-AMVSKUEXSA-N
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Description

Methyl L-xylofuranoside is a carbohydrate derivative where the hydroxyl group at the anomeric position of L-xylose is replaced by a methoxy group, forming a furanose ring. It is synthesized via acid-catalyzed methanolysis of L-xylose using acetyl chloride and dry methanol, yielding a colorless viscous oil in quantitative yield . This compound serves as a precursor for further structural modifications, such as halogenation, esterification, or fluorination, which are critical in medicinal chemistry and nucleoside synthesis .

Key characteristics include its furanose ring conformation, which adopts a mixture of envelope (E) and twist (T) forms, as observed in similar methyl furanosides . Its stereochemistry and reactivity are influenced by the L-configuration of the parent sugar, distinguishing it from D-configured analogs in biological systems .

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3S,4S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m0/s1

InChI Key

NALRCAPFICWVAQ-AMVSKUEXSA-N

Isomeric SMILES

COC1[C@H]([C@@H]([C@@H](O1)CO)O)O

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Methyl L-xylofuranoside is frequently utilized in organic synthesis as a building block for the development of more complex molecules. Its structural properties allow it to participate in various glycosylation reactions, which are essential for synthesizing nucleosides and other biologically relevant compounds. For instance, it has been used in the synthesis of iodinated pyrrolo[2,3-d]pyrimidine derivatives that have potential therapeutic applications . The ability to modify its structure through chemical reactions makes it a valuable compound in synthetic organic chemistry.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly in drug development. Its derivatives have been studied for their antimicrobial and anticancer properties. For example, research indicates that certain derivatives of this compound exhibit significant activity against various bacterial strains and may serve as potential candidates for new antibiotics . Additionally, its role as a glycoside allows it to interact with biological systems, potentially leading to the discovery of new therapeutic agents.

Biochemical Research

This compound's relevance extends into biochemical studies where it is used to investigate metabolic pathways and enzyme interactions. Studies have demonstrated its ability to influence key biological pathways related to myocardial infarction, showcasing its potential cardioprotective effects through molecular docking studies . This highlights the compound's utility in understanding disease mechanisms and developing targeted therapies.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound and its derivatives. Research indicates that certain analogs exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents . The structure-activity relationship (SAR) studies reveal that modifications to the this compound structure can enhance its efficacy against specific microbial strains.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that specific modifications led to compounds with lower minimum inhibitory concentrations (MIC), indicating enhanced potency against resistant strains .

Case Study 2: Cardioprotective Effects

In another study focusing on myocardial infarction, this compound was subjected to molecular docking analysis against hub genes associated with cardiac health. The findings suggested that this compound could modulate critical pathways involved in heart protection, paving the way for future therapeutic applications .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Chemical SynthesisBuilding block for complex organic moleculesUsed in synthesizing nucleosides
Pharmaceutical DevelopmentPotential antimicrobial and anticancer agentsSignificant activity against bacterial strains
Biochemical ResearchInvestigating metabolic pathways and enzyme interactionsCardioprotective effects through molecular docking
Antimicrobial ActivityEfficacy against various microbial strainsEnhanced potency with structural modifications

Comparison with Similar Compounds

Methyl 5-Deoxy-β-L-Xylofuranoside

  • Structure : Features a 5-deoxy modification, removing the hydroxyl group at C3.
  • Synthesis : Prepared via Vorbrüggen glycosylation followed by benzoylation .
  • CD spectroscopy confirmed its β-anomeric configuration, contrasting with the α/β mixture in unmodified methyl L-xylofuranoside .
  • Applications : Used in marine nucleoside synthesis due to its stability under acidic conditions .

Methyl 3-Deoxy-3-Fluoro-L-Xylofuranoside

  • Structure : Incorporates a fluorine atom at C3, replacing the hydroxyl group.
  • Synthesis: Derived from this compound via diethylaminosulfur trifluoride (DAST)-mediated fluorination .
  • Key Differences: Fluorination increases electronegativity at C3, altering ring puckering and hydrogen-bonding patterns. Enhanced metabolic stability compared to non-fluorinated analogs, making it valuable in antiviral drug design .

Methyl 2,3-O-Isopropylidene-β-L-Gulofuranoside

  • Structure: Contains a rigid isopropylidene group at C2 and C3, locking the furanose ring in a specific conformation.
  • Synthesis: Synthesized via cyanohydrin formation and acetyl protection, confirmed by X-ray crystallography .
  • Key Differences: The isopropylidene group stabilizes the furanose ring in a $^3T_2$ conformation, reducing flexibility and reactivity. Demonstrates how protecting groups can modulate stereochemical outcomes in glycosylation reactions .

Methyl 3,5-Di-O-Benzyl-2-O-Benzoyl-α-L-Talofuranoside

  • Structure : Features benzyl and benzoyl groups at C3, C5, and C2.
  • Synthesis : Prepared through sequential benzylation and benzoylation of a talose-derived precursor .
  • Key Differences: Bulky benzoyl groups enhance lipophilicity, improving solubility in organic solvents.

Comparative Analysis Table

Compound Substituents/Modifications Synthesis Method Key Analytical Data Biological Relevance
This compound None (parent compound) Acid-catalyzed methanolysis of L-xylose $^1H$/$^13C$ NMR, IR Nucleoside precursor
Methyl 5-deoxy-β-L-xylofuranoside 5-Deoxy, 4-bromobenzoyl groups Vorbrüggen glycosylation CD spectroscopy, $^1H$ NMR Marine nucleoside synthesis
Methyl 3-deoxy-3-fluoro-L-xylofuranoside C3-Fluorine DAST-mediated fluorination $^{19}F$ NMR, MS Antiviral drug candidate
Methyl 2,3-O-isopropylidene-β-L-gulofuranoside 2,3-O-isopropylidene Cyanohydrin formation X-ray crystallography Conformational studies
Methyl 3,5-di-O-benzyl-α-L-talofuranoside 3,5-Benzyl, 2-benzoyl Sequential benzoylation $^1H$ NMR, HRMS Anticancer nucleoside precursor

Research Findings and Implications

  • Synthetic Flexibility: this compound’s reactivity allows diverse modifications, such as fluorination and esterification, to optimize pharmacokinetic properties .
  • Biological Activity: While this compound itself lacks reported cytotoxicity, derivatives like iodinated and benzoylated analogs show significant activity against cancer cell lines (e.g., HCT116, IC$_{50}$ < 10 μg/mL) .
  • Conformational Insights: X-ray and NMR studies reveal that substituents (e.g., isopropylidene, benzoyl) rigidify the furanose ring, impacting binding to biological targets .

Preparation Methods

Synthesis of 2,3-O-Xylylene-Protected Donors

The preparation of donor 8 involves:

  • Tritylation : Protection of L-xylose at O-5 with a trityl group.

  • Xylylene Bridging : Reaction with α,α′-dibromo-o-xylene under basic conditions to form a 2,3-O-xylylene bridge.

  • Functionalization at O-5 : Acetylation or p-methoxybenzylation to yield donors 7 (PMB-protected) or 8 (acetyl-protected).

Glycosylation Conditions

Activation of thioglycosides with N-iodosuccinimide (NIS) and silver triflate (AgOTf) in diethyl ether or tetrahydrofuran (THF) promotes high α-selectivity (α:β > 20:1). For example, glycosylation of acceptor 45 with donor 37 in THF yielded this compound-containing disaccharides in 87% yield with exclusive α-selectivity.

Application in Mycobacterial Glycan Synthesis

This compound residues are integral to lipoarabinomannan (LAM), a virulence factor in Mycobacterium tuberculosis. The synthesis of hexasaccharide 36 , a LAM fragment, demonstrates the utility of 2,3-O-xylylene-protected donors:

  • Iterative Glycosylation : Sequential coupling of thioglycosides 37 and 38 with acceptors 3945 under NIS/AgOTf activation.

  • Global Deprotection : Dissolving metal reduction (Na/NH₃) cleaves benzyl and xylylene groups, yielding the final product in 26% overall yield.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsSolventYield (%)α:β SelectivityReference
Fischer GlycosidationHCl, MeOHMethanol70–851:1 (kinetic)
Thioglycoside DonorNIS, AgOTf, 8 Diethyl ether67–96>20:1
Oxidative FunctionalizationH₂O₂WaterN/AN/A

Q & A

Q. How to reconcile discrepancies in reported enzymatic inhibition efficiencies of this compound?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Experimental Replication : Repeat assays under identical conditions (e.g., enzyme source, substrate concentration) and validate via blinded analysis .

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